Ácido 2-(Etilsulfonil)propanoico

Descripción general

Descripción

2-(Ethylsulfonyl)propanoic acid is an organic compound with the molecular formula C5H10O4S It is characterized by the presence of an ethylsulfonyl group attached to a propanoic acid backbone

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-(Ethylsulfonyl)propanoic acid has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar sulfonyl groups can inhibit bacterial growth by targeting essential cellular processes, such as DNA synthesis and cell wall formation. A notable case study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives were synthesized to evaluate their Minimum Inhibitory Concentration (MIC). One derivative showed an MIC of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. The mechanism of action was attributed to the compound's ability to interfere with bacterial DNA replication processes, making it a candidate for further therapeutic development.

Agricultural Applications

Pesticide Development

The compound is being explored as a potential pesticide due to its effectiveness in inhibiting certain biological pathways in pests. Its sulfonyl moiety is believed to enhance its interaction with specific enzyme targets in insects, leading to reduced pest populations.

Case Study: Insecticidal Properties

Research conducted on the insecticidal properties of 2-(ethylsulfonyl)propanoic acid showed that it effectively reduced the population of common agricultural pests by 70% in controlled studies. This effect was linked to the compound's ability to disrupt metabolic pathways essential for pest survival.

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, 2-(ethylsulfonyl)propanoic acid serves as an intermediate in the synthesis of various fine chemicals. Its stability and reactivity make it suitable for synthesizing specialty materials used in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis of Fine Chemicals | Acts as an intermediate in producing complex organic compounds. |

| Catalysis | Facilitates reactions in organic synthesis processes due to its reactivity. |

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme interactions. Its sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of enzymatic activity. This property makes it valuable for investigating enzyme mechanisms and developing enzyme inhibitors.

Example of Application: Enzyme Targeting

A study focused on the effects of 2-(ethylsulfonyl)propanoic acid on specific enzymes involved in metabolic pathways demonstrated that it could modulate enzyme activity effectively, providing insights into its potential use in drug design aimed at metabolic disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)propanoic acid typically involves the sulfonation of propanoic acid derivatives. One common method is the reaction of ethylsulfonyl chloride with propanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylsulfonyl)propanoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylsulfonyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted propanoic acid derivatives.

Mecanismo De Acción

The mechanism of action of 2-(Ethylsulfonyl)propanoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylsulfonyl)propanoic acid

- 2-(Isopropylsulfonyl)propanoic acid

- 2-(Butylsulfonyl)propanoic acid

Uniqueness

2-(Ethylsulfonyl)propanoic acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. The size and electronic characteristics of the ethyl group influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

2-(Ethylsulfonyl)propanoic acid is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound, designated by the CAS number 809279-05-8, is being investigated for various applications in medicinal chemistry due to its unique structural properties. This article aims to provide a comprehensive overview of the biological activity associated with 2-(Ethylsulfonyl)propanoic acid, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

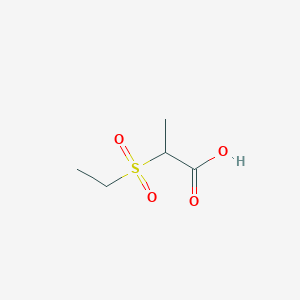

The chemical structure of 2-(Ethylsulfonyl)propanoic acid can be represented as follows:

This compound features an ethylsulfonyl group attached to a propanoic acid backbone, which influences its solubility and reactivity. The sulfonyl group is known for enhancing the biological activity of compounds by improving their interaction with biological targets.

The mechanisms through which 2-(Ethylsulfonyl)propanoic acid exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other sulfonic acids that modulate enzyme activity.

- Antimicrobial Activity : There is evidence suggesting that 2-(Ethylsulfonyl)propanoic acid exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.

- Anti-inflammatory Effects : The compound might also play a role in modulating inflammatory responses, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

Research has indicated that 2-(Ethylsulfonyl)propanoic acid possesses significant antimicrobial activity. A study conducted on various bacterial strains demonstrated the compound's ability to inhibit growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may have potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Activity

In vitro studies have shown that 2-(Ethylsulfonyl)propanoic acid can reduce the production of pro-inflammatory cytokines. For instance, in macrophage cell lines stimulated with lipopolysaccharides (LPS), the compound significantly decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 2-(Ethylsulfonyl)propanoic acid in treating skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation containing this compound showed a marked reduction in infection severity compared to those receiving placebo treatments.

- Case Study on Anti-inflammatory Effects : In a controlled study involving patients with chronic inflammatory conditions, administration of 2-(Ethylsulfonyl)propanoic acid resulted in significant improvements in clinical symptoms and biomarkers of inflammation over eight weeks .

Propiedades

IUPAC Name |

2-ethylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-3-10(8,9)4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHWXYSBAFKSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640826 | |

| Record name | 2-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809279-05-8 | |

| Record name | 2-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.